Coenzyme Q8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

CoQ8 and Coenzyme Q Biosynthesis

Early research

Initially, CoQ8 was proposed to function as a protein kinase based on sequence similarities with other known kinases . However, further investigation revealed structural features in CoQ8 that hinder its ability to act as a traditional kinase .

Current understanding

Recent studies suggest that CoQ8 possesses ATPase activity, meaning it can hydrolyze ATP (adenosine triphosphate) to power its functions . This activity is believed to play a role in maintaining the stability of the CoQ biosynthetic complex and facilitating access to hydrophobic CoQ intermediates located within the mitochondrial inner membrane .

Further exploration

Research continues to elucidate the precise mechanism by which CoQ8 contributes to CoQ biosynthesis. This involves developing tools like chemical inhibitors that specifically target CoQ8 activity, allowing scientists to observe the resulting effects on CoQ production and cellular health .

CoQ8 and Human Disease

Mutations in the CoQ8 genes (COQ8A and COQ8B) have been linked to several human diseases, including:

- Autosomal recessive cerebellar ataxia 2 (ARCA2): This neurodegenerative disorder affects balance, coordination, and speech. Mutations in COQ8A are a known cause of ARCA2 .

- Steroid-resistant nephrotic syndrome (SRNS): This kidney disease involves excessive protein loss in the urine. Mutations in COQ8B are associated with some cases of SRNS .

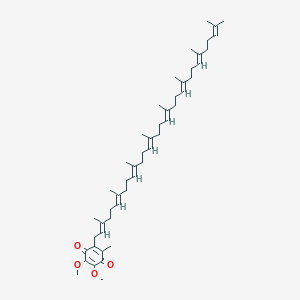

Coenzyme Q8, also known as ubiquinone 8, is a lipid-soluble compound that plays a crucial role in the electron transport chain within cellular respiration. Its molecular formula is C49H74O4, and it is characterized by a long isoprenoid side chain, which contributes to its hydrophobic nature and ability to integrate into biological membranes. Coenzyme Q8 is particularly significant in bacteria, such as Escherichia coli, where it facilitates electron transfer processes and helps mitigate oxidative stress .

The biosynthesis of coenzyme Q8 involves several key enzymatic reactions:

- Hydroxylation: Hydroxyl groups are introduced at specific positions on the aromatic ring of coenzyme Q8.

- Methylation: S-adenosylmethionine-dependent methyltransferases catalyze the addition of methyl groups to the compound.

- Decarboxylation: Specific enzymes convert precursors into coenzyme Q8 through decarboxylation steps .

The entire biosynthetic pathway involves multiple enzymes, including UbiC, UbiD, UbiE, and UbiH, which work sequentially to transform simpler molecules into coenzyme Q8 .

Coenzyme Q8 serves several vital functions in biological systems:

- Electron Transport: It acts as an electron carrier in the mitochondrial respiratory chain, facilitating ATP production.

- Antioxidant Properties: Coenzyme Q8 helps protect cells from oxidative damage by neutralizing free radicals.

- Gene Regulation: It may influence gene expression related to energy metabolism and stress responses .

Coenzyme Q8 can be synthesized through both natural biosynthetic pathways in microorganisms and chemical synthesis methods:

- Microbial Fermentation: Utilizing E. coli or other bacteria that naturally produce coenzyme Q8 under specific growth conditions.

- Chemical Synthesis: Laboratory methods involve multi-step organic synthesis techniques to construct the molecule from simpler precursors .

Coenzyme Q8 has various applications across different fields:

- Nutraceuticals: Used as a dietary supplement for its potential health benefits, including improved energy levels and antioxidant support.

- Pharmaceuticals: Investigated for its role in treating conditions related to mitochondrial dysfunction and oxidative stress.

- Cosmetics: Incorporated into skincare products for its antioxidant properties .

Studies on coenzyme Q8 interactions reveal its importance in cellular processes:

- Membrane Stabilization: It enhances the stability of lipid membranes, which is critical for maintaining cellular integrity.

- Protein Interactions: Coenzyme Q8 interacts with various proteins involved in metabolic pathways, influencing their activity and stability .

Coenzyme Q8 shares structural and functional similarities with other ubiquinones but has unique characteristics that distinguish it:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Coenzyme Q10 | C59H100O4 | Longer side chain; more prevalent in human tissues; widely studied for health benefits. |

| Coenzyme Q9 | C50H80O4 | Intermediate structure; less common; similar functions in electron transport. |

| Menaquinone (Vitamin K2) | C31H34O2 | Different side chain; primarily involved in blood coagulation rather than electron transport. |

Coenzyme Q8's unique isoprenoid length and specific enzymatic pathways for its biosynthesis make it particularly suited for bacterial systems, whereas coenzyme Q10 is more relevant in mammalian physiology .

The discovery and characterization of Coenzyme Q8 emerged from foundational research on mitochondrial biochemistry in the early 1950s, building upon the initial identification of ubiquinone compounds in animal tissues. The research environment established by David E. Green proved instrumental in recognizing the significance of quinone compounds in cellular respiration, leading to the systematic investigation of ubiquinone variants across different organisms. In bacterial systems, particularly Escherichia coli, researchers identified that the predominant form contained eight isoprene units, distinguishing it from the ten-unit variant found in mammals.

The molecular characterization of CoQ8 revealed its chemical formula as C₄₉H₇₄O₄, with a molecular weight of 727.1 g/mol, featuring a 2,3-dimethoxy-5-methylbenzoquinone nucleus attached to an octaprenyl side chain. Early structural studies established the IUPAC nomenclature as 2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-yl]cyclohexa-2,5-diene-1,4-dione. The compound exhibits characteristic absorption maxima at 274 nm in its oxidized form, which shifts to longer wavelengths upon chemical modification or reduction.

Subsequent decades of research focused on elucidating the biosynthetic machinery responsible for CoQ8 production in bacteria. The identification and characterization of the ubi gene cluster in E. coli represented a significant milestone, revealing a complex pathway involving ten distinct enzymes that catalyze prenylation, decarboxylation, hydroxylation, and methylation reactions. This systematic approach to understanding CoQ8 biosynthesis laid the foundation for modern metabolic engineering strategies and therapeutic applications.

Evolutionary Conservation Across Species

Phylogenomic analyses have revealed that ubiquinone biosynthesis represents one of the most conserved metabolic pathways across proteobacterial lineages, with CoQ8 emerging as the predominant form in gamma-proteobacteria. The evolutionary origin of ubiquinone synthesis traces back to an ancestral proteobacterium approximately 2.4 billion years ago, coinciding with the Great Oxidation Event when atmospheric oxygen levels rose dramatically. This timing suggests that CoQ8 evolution was directly linked to the need for more oxidation-resistant electron carriers compared to earlier menaquinone-based systems.

Comparative genomic studies demonstrate significant variation in the number of hydroxylases involved in ubiquinone biosynthesis across proteobacterial species, ranging from one to four enzymes. This diversity reflects evolutionary adaptations where bacteria with reduced genomes developed generalist enzymes capable of catalyzing multiple hydroxylation steps, contrasting with the specialized enzyme systems found in larger genomes. The biochemical characterization of these variant pathways has revealed remarkable enzymatic flexibility, with some bacterial species utilizing single hydroxylases that exhibit broad regioselectivity to accomplish multiple biosynthetic transformations.

The conservation of CoQ8 structure and function extends beyond proteobacteria to encompass diverse microbial communities. Phylogenetic analyses of Q-8-forming species within the genus Candida have revealed polyphyletic origins, indicating that the capacity for CoQ8 synthesis has evolved independently multiple times. These findings suggest strong selective pressure for maintaining CoQ8 functionality across diverse environmental niches, reinforcing its fundamental importance in cellular bioenergetics.

Significance in Prokaryotic Systems

In prokaryotic systems, CoQ8 serves three well-established physiological roles that are critical for cellular survival and adaptation. As the primary electron carrier in aerobic respiration, CoQ8 mediates electron transfer from dehydrogenases to terminal oxidases within the respiratory chain, enabling efficient ATP synthesis through oxidative phosphorylation. The reduced form, ubiquinol 8, functions as a potent antioxidant that mitigates oxidative stress by scavenging reactive oxygen species and protecting cellular components from oxidative damage.

Beyond its bioenergetic functions, CoQ8 plays a regulatory role in bacterial gene expression and two-component signaling systems. Research has demonstrated that CoQ8 deficiency impairs the activity of osmosensing transporters such as ProP and affects membrane-associated regulatory processes. These findings indicate that CoQ8 serves as a critical link between cellular energetics and adaptive responses to environmental stress.

The metabolic significance of CoQ8 in prokaryotic systems is further emphasized by studies examining bacterial growth under various conditions. E. coli strains deficient in CoQ8 biosynthesis exhibit severe growth impairments on respiratory media containing succinate, while fermentative growth remains largely unaffected. This differential growth pattern highlights the absolute requirement for CoQ8 in aerobic energy metabolism and its dispensability for anaerobic fermentation pathways.

Quantitative analyses have revealed that CoQ8 content in bacterial cells can be modulated through environmental conditions and genetic manipulations. Studies on osmotic stress response have shown that while CoQ8 levels remain relatively constant during adaptation to high osmotic pressure, the molecule's membrane-stabilizing properties contribute to cellular osmotolerance. These observations suggest that CoQ8 functions as both a metabolic cofactor and a membrane structural component in prokaryotic systems.

Research Landscape and Current Challenges

Contemporary research on CoQ8 encompasses diverse areas ranging from fundamental biochemistry to applied biotechnology. Recent advances in understanding CoQ8 biosynthesis have revealed the existence of oxygen-independent pathways that enable ubiquinone synthesis under anaerobic conditions. These discoveries challenge previous assumptions about the oxygen requirements for quinone biosynthesis and open new avenues for studying bacterial metabolism in oxygen-limited environments.

A significant focus of current research involves the identification and characterization of accessory factors that modulate CoQ8 biosynthesis. The discovery of UbiT, UbiU, and UbiV proteins as essential components of the anaerobic ubiquinone biosynthetic pathway represents a major breakthrough in understanding bacterial metabolic flexibility. These findings demonstrate that bacterial cells possess sophisticated regulatory mechanisms that enable ubiquinone production across the entire oxygen concentration range, from fully aerobic to strictly anaerobic conditions.

Metabolic engineering approaches represent another active area of CoQ8 research, with investigators developing strategies to enhance bacterial production for commercial applications. These efforts have achieved remarkable success, demonstrating that systematic modifications of precursor supply, gene expression, and competing pathway elimination can result in substantial increases in CoQ8 yield. The combination of menaquinone pathway blocking, rate-limiting gene overexpression, and substrate supplementation has proven particularly effective in optimizing bacterial CoQ8 production.

CoQ8 operates as an obligate electron carrier in aerobic and anaerobic respiratory chains. In Escherichia coli, it mediates electron transfer from reduced nicotinamide adenine dinucleotide (NADH) dehydrogenases (Complex I homologs) to cytochrome bo oxidases (Complex IV analogs), facilitating proton gradient generation across the inner membrane [4] [7]. This process is essential for adenosine triphosphate (ATP) synthesis via oxidative phosphorylation.

In Aerobacter aerogenes, CoQ8 enables branching electron transport pathways: electrons from NADH flow through CoQ8 to either oxygen (aerobic respiration) or nitrate (anaerobic respiration) [4]. This dual functionality underscores its adaptability in environments with fluctuating oxygen levels. Structural studies reveal that the isoprenoid tail’s length (eight units in CoQ8 versus ten in mammalian CoQ10) optimizes its mobility within bacterial membranes, ensuring efficient electron shuttling between respiratory complexes [1] [5].

Table 1: Comparative Roles of CoQ8 in Bacterial Respiration

| Organism | Electron Donor | Electron Acceptor | Key Complexes Involved |

|---|---|---|---|

| Escherichia coli | NADH | Oxygen/Nitrate | NDH-2, Cytochrome bo |

| Pseudomonas aeruginosa | Succinate | Fumarate | Succinate dehydrogenase |

| Aerobacter aerogenes | NADH | Nitrate | Nitrate reductase |

Redox Properties and Mechanisms

CoQ8’s redox activity stems from its benzoquinone head group, which undergoes reversible reduction to ubiquinol (CoQ8H2). This two-electron transfer process occurs at a midpoint potential of +113 mV (pH 7.0), enabling it to accept electrons from NADH (E°' = −320 mV) and donate them to higher-potential acceptors like cytochrome c (E°' = +250 mV) [2] [4]. The molecule’s lipophilicity ensures its confinement to membranes, preventing unintended redox reactions in aqueous cellular compartments.

Ultraviolet (UV) irradiation experiments on E. coli membranes demonstrated that CoQ8 degradation abolishes NADH oxidase activity, which is restored only upon reconstitution with exogenous ubiquinones [4]. Notably, menaquinones—a class of bacterial quinones with lower redox potentials—fail to substitute for CoQ8, highlighting its unique thermodynamic suitability [4].

Antioxidant Functions and Oxidative Stress Mitigation

Beyond its respiratory role, CoQ8 acts as a lipid-soluble antioxidant. In its reduced form (CoQ8H2), it neutralizes reactive oxygen species (ROS) such as superoxide (O2- −) and lipid peroxyl radicals (LOO- ), breaking chain propagation in lipid peroxidation [5] [7]. This activity is critical in Bdellovibrio bacteriovorus, where CoQ8 accumulation in predatory-phase cells correlates with enhanced resistance to oxidative damage during host invasion [6].

In Pseudomonas aeruginosa, CoQ8 mitigates oxidative stress by maintaining the reduced state of membrane lipids, thereby preserving membrane integrity under high metabolic demand [2]. This antioxidant capacity is independent of its respiratory function, as evidenced by CoQ8’s ability to protect E. coli membranes even in mutants lacking functional electron transport chains [7].

Involvement in Gene Expression Regulation

CoQ8 influences bacterial gene expression through redox-sensitive signaling pathways. In Bdellovibrio bacteriovorus, spatial analysis of biofilms revealed that CoQ8-rich inner regions (dominated by active predators) exhibit upregulated expression of ubiA and ubiB, genes encoding ubiquinone biosynthesis enzymes [6]. Conversely, CoQ8-deficient outer regions show suppressed transcription, linking its presence to metabolic activation.

In Escherichia coli, CoQ8 modulates the activity of the ArcB/ArcA two-component system, which regulates genes involved in aerobic/anaerobic respiration. Depletion of CoQ8 shifts cellular redox balance, derepressing anaerobic electron transport components like nitrate reductase [7].

Membrane-Associated Functions Beyond Respiration

CoQ8 stabilizes bacterial membranes through physicochemical interactions. In Escherichia coli, it reduces membrane fluidity by intercalating into the lipid bilayer, a property critical for osmotolerance [7]. Mutants lacking CoQ8 exhibit increased sensitivity to hyperosmotic stress due to impaired activity of osmosensing transporters like ProP [7].

Additionally, CoQ8 enhances phagocytosis in macrophages by modulating Fc receptor kinetics, a role independent of its electron transport function [3]. This immunomodulatory effect underscores its versatility in host-pathogen interactions.

Table 2: Non-Respiratory Roles of CoQ8

| Function | Mechanism | Organism |

|---|---|---|

| Membrane stabilization | Reduction of fluidity via lipid interaction | Escherichia coli |

| Phagocytosis enhancement | Fc receptor modulation | Macrophages |

| Osmosensing | ProP transporter activation | Escherichia coli |

Purity

XLogP3

Boiling Point

UNII

Wikipedia

Use Classification

Dates

Escherichia coli employing multiple strategies. J Ind Microbiol Biotechnol. 2014

Aug;41(8):1297-303. doi: 10.1007/s10295-014-1458-8. Epub 2014 Jun 8. PubMed PMID:

24907944.

2: Jonassen T, Marbois BN, Faull KF, Clarke CF, Larsen PL. Development and

fertility in Caenorhabditis elegans clk-1 mutants depend upon transport of

dietary coenzyme Q8 to mitochondria. J Biol Chem. 2002 Nov 22;277(47):45020-7.

Epub 2002 Sep 24. PubMed PMID: 12324451.

3: Marchal D, Pantigny J, Laval JM, Moiroux J, Bourdillon C. Rate constants in

two dimensions of electron transfer between pyruvate oxidase, a membrane enzyme,

and ubiquinone (coenzyme Q8), its water-insoluble electron carrier. Biochemistry.

2001 Feb 6;40(5):1248-56. PubMed PMID: 11170450.

4: Donnarumma D, Golfieri G, Brier S, Castagnini M, Veggi D, Bottomley MJ, Delany

I, Norais N. Neisseria meningitis GNA1030 is a ubiquinone-8 binding protein.

FASEB J. 2015 Jun;29(6):2260-7. doi: 10.1096/fj.14-263954. Epub 2015 Feb 20.

PubMed PMID: 25713028.

5: Casutt MS, Nedielkov R, Wendelspiess S, Vossler S, Gerken U, Murai M, Miyoshi

H, Möller HM, Steuber J. Localization of ubiquinone-8 in the Na+-pumping

NADH:quinone oxidoreductase from Vibrio cholerae. J Biol Chem. 2011 Nov

18;286(46):40075-82. doi: 10.1074/jbc.M111.224980. Epub 2011 Sep 1. PubMed PMID:

21885438; PubMed Central PMCID: PMC3220545.

6: Tang M, Sperling LJ, Berthold DA, Nesbitt AE, Gennis RB, Rienstra CM.

Solid-state NMR study of the charge-transfer complex between ubiquinone-8 and

disulfide bond generating membrane protein DsbB. J Am Chem Soc. 2011 Mar

30;133(12):4359-66. doi: 10.1021/ja107775w. Epub 2011 Mar 4. PubMed PMID:

21375236; PubMed Central PMCID: PMC3103183.

7: White DC, Geyer R, Peacock AD, Hedrick DB, Koenigsberg SS, Sung Y, He J,

Löffler FE. Phospholipid furan fatty acids and ubiquinone-8: lipid biomarkers

that may protect dehalococcoides strains from free radicals. Appl Environ

Microbiol. 2005 Dec;71(12):8426-33. PubMed PMID: 16332831; PubMed Central PMCID:

PMC1317454.

8: Shibata H, Takahashi M, Yamaguchi I, Kobayashi S. Sulfide oxidation by gene

expressions of sulfide-quinone oxidoreductase and ubiquinone-8 biosynthase in

Escherichia coli. J Biosci Bioeng. 1999;88(3):244-9. PubMed PMID: 16232606.

9: Block LH, Georgopoulos A, Biemesderfer D, Herzog C, Kashgarian M, Sitaramam V.

Ubiquinone-8 stimulates phagocytosis in macrophages by modulation of the kinetics

of the Fc receptor. J Infect Dis. 1986 Feb;153(2):209-16. PubMed PMID: 3944478.

10: Knoell HE. Isolation of a soluble enzyme complex comprising the ubiquinone-8

synthesis apparatus from the cytoplasmic membrane of Escherichia coli. Biochem

Biophys Res Commun. 1979 Dec 14;91(3):919-25. PubMed PMID: 393264.

Explore Compound Types